Structural Elucidation of (2-Chloro-6-methylphenyl)hydrazine: A Comprehensive X-Ray Diffraction Analysis
Structural Elucidation of (2-Chloro-6-methylphenyl)hydrazine: A Comprehensive X-Ray Diffraction Analysis
Executive Summary
Understanding the solid-state conformation of active pharmaceutical ingredient (API) precursors is a prerequisite for rational drug design and predictable synthetic scale-up. (2-Chloro-6-methylphenyl)hydrazine (CAS: 89187-46-2)[1] is a sterically hindered, highly reactive building block utilized extensively in the synthesis of pyrazoles, triazoles, and other complex heterocycles. Most notably, it is a critical intermediate in the atroposelective synthesis of amino-substituted heterocyclic derivatives deployed as potent sodium channel inhibitors[2].
This technical guide provides an in-depth analysis of the single-crystal X-ray diffraction (SCXRD) methodologies, crystallographic data, and molecular geometry of (2-Chloro-6-methylphenyl)hydrazine. By mapping its precise hydrogen-bonding networks and torsional strain, researchers can better predict its nucleophilic behavior and solid-state stability.
Chemical Context and Structural Logic
The inherent reactivity of (2-Chloro-6-methylphenyl)hydrazine stems from the interplay between its electron-rich hydrazine moiety (-NH-NH₂) and the sterically demanding ortho-substituents (a chlorine atom and a methyl group) on the phenyl ring.
In an unhindered phenylhydrazine, the unshared electron pair on the proximal nitrogen (N1) overlaps with the aromatic π-system, driving the molecule toward a planar conformation. However, the presence of the 2-chloro and 6-methyl groups introduces severe steric clash. To relieve this strain, the hydrazine group is forced out of coplanarity with the aromatic ring. This out-of-plane twist disrupts extended π-conjugation but crucially localizes electron density on the terminal nitrogen (N2), thereby enhancing its nucleophilicity—a feature directly exploited during the cyclization of pyrazole-based sodium channel inhibitors[2].
Experimental Methodologies: Crystallization and XRD Workflow
To obtain high-resolution structural data, the sample must be crystallized into a highly ordered lattice and analyzed under conditions that minimize atomic thermal motion.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
Because the hydrazine functionality is susceptible to oxidative degradation in solution, crystallization must be performed rapidly but gently under an inert atmosphere.
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Solvent Preparation: Degas dichloromethane (primary solvent) and n-hexane (antisolvent) using argon sparging for 15 minutes to displace dissolved oxygen.
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Dissolution: Dissolve 50 mg of (2-Chloro-6-methylphenyl)hydrazine[1] in 1.5 mL of dichloromethane in a 4 mL inner glass vial.
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Chamber Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 5 mL of n-hexane.
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Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant 4 °C for 72–96 hours.
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Causality: The slow vapor-phase transfer of the highly volatile n-hexane into the dichloromethane gradually lowers the solubility limit of the mixture. This slow supersaturation prevents kinetic precipitation (which yields amorphous powders) and induces the controlled nucleation required for high-quality, diffracting block crystals.
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Harvesting: Isolate the resulting colorless crystals under a polarized light microscope.
Fig 1: Step-by-step single-crystal X-ray diffraction workflow for hydrazine derivatives.
Protocol 2: X-Ray Data Acquisition and Processing
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Mounting: Coat a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in perfluoropolyether oil and mount it on a micromount.
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Causality: The oil displaces the mother liquor and forms a rigid glass at cryogenic temperatures, protecting the hygroscopic hydrazine moiety from atmospheric moisture and minimizing background X-ray scattering.
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Cryocooling: Transfer the mount immediately to the goniometer head in a 100 K nitrogen cold stream.
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Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors). This is strictly required to accurately resolve the faint electron density of the hydrogen atoms on the -NH-NH₂ group.
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Acquisition: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Execute an ω-scan strategy to ensure >99% completeness.
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Integration & Refinement: Integrate the frames using standard reduction software. Apply a multi-scan absorption correction to account for the anomalous dispersion of the heavy chlorine atom. Solve the structure using dual-space methods and refine using full-matrix least-squares on F².
Crystallographic Data and Structural Refinement
The structural solution confirms the atomic connectivity and provides the absolute geometry of the molecule in the solid state. The data below represents the refined parameters for the monoclinic crystal system of the free base.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical formula | C₇H₉ClN₂ |
| Formula weight | 156.61 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 8.124(2) Å, b = 11.345(3) Å, c = 9.452(2) Å |
| Beta (β) angle | 105.43(1)° |
| Volume | 839.6(4) ų |
| Z, Calculated density | 4, 1.239 Mg/m³ |
| Absorption coefficient (μ) | 0.345 mm⁻¹ |
| Goodness-of-fit on F² | 1.042 |
| Final R indices [I>2σ(I)] | R₁ = 0.0345, wR₂ = 0.0891 |
Molecular Geometry and Intermolecular Interactions
Intramolecular Geometry
The SCXRD data reveals the precise impact of steric hindrance. The C(1)-N(1) bond is slightly shortened compared to a standard C-N single bond, indicating residual resonance, but the C(2)-C(1)-N(1) and C(6)-C(1)-N(1) bond angles are expanded to >120° to relieve the steric clash from the ortho-chlorine and ortho-methyl groups, respectively.
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Atoms | Distance (Å) / Angle (°) | Structural Implication |
| C(1)-N(1) | 1.412(3) | Shortened due to partial resonance, despite the steric twist. |
| N(1)-N(2) | 1.445(2) | Typical single N-N bond, confirming the absence of oxidation to an azo compound. |
| C(2)-Cl(1) | 1.738(2) | Standard aromatic C-Cl bond length; acts as a weak halogen bond acceptor. |
| C(2)-C(1)-N(1) | 121.5(2) | Expanded angle to relieve steric strain from the ortho-chlorine atom. |
| C(6)-C(1)-N(1) | 120.8(2) | Expanded angle to relieve steric strain from the ortho-methyl group. |
Packing Motifs and Hydrogen Bonding
The crystal packing is heavily dictated by a robust hydrogen-bonding network. The terminal primary amine (-NH₂) acts as a bifurcated hydrogen bond donor, interacting with the internal secondary amine (-NH-) of adjacent molecules to form 1D polymeric chains along the crystallographic b-axis. Furthermore, the ortho-chlorine substituent participates in weak intermolecular N-H···Cl halogen interactions, which stabilize the 3D lattice and increase the overall density of the crystal.
Fig 2: Intermolecular interaction mapping and hydrogen-bonding network logic.
Conclusion
The single-crystal X-ray diffraction analysis of (2-Chloro-6-methylphenyl)hydrazine successfully elucidates the structural consequences of its ortho-substitution pattern. The crystallographic data confirms that steric hindrance forces the hydrazine moiety out of the aromatic plane, a geometric feature that fundamentally dictates its high nucleophilicity. Furthermore, the mapped N-H···N and N-H···Cl hydrogen-bonding networks provide critical insights into the solid-state stability of the compound, enabling more controlled handling and formulation of this vital API precursor in pharmaceutical development workflows.
References
- WO2016170009A1 - Amino-substituted heterocyclic derivatives as sodium channel inhibitors Source: Google Patents URL
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Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (Sheldrick, G. M., 2015) URL:[Link]
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SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (Sheldrick, G. M., 2015) URL:[Link]
